6-Fluoroquinoline-8-sulfonyl chloride
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Overview
Description
6-Fluoroquinoline-8-sulfonyl chloride is a chemical compound with the molecular formula C9H5ClFNO2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of both fluorine and sulfonyl chloride groups in its structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroquinoline-8-sulfonyl chloride typically involves the fluorination of quinoline derivatives followed by sulfonylation. One common method includes the direct fluorination of quinoline using electrophilic fluorinating agents such as Selectfluor. The resulting fluorinated quinoline is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial in scaling up the synthesis for commercial purposes .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoroquinoline-8-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can be used in cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) are commonly used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products: The major products formed from these reactions include various substituted quinolines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
6-Fluoroquinoline-8-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs with antibacterial, antiviral, and anticancer properties.
Industry: The compound is used in the production of agrochemicals and as a precursor in the manufacture of dyes and pigments
Mechanism of Action
The mechanism of action of 6-Fluoroquinoline-8-sulfonyl chloride is primarily based on its ability to interact with biological molecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and enzymes, thereby inhibiting their function. This property is exploited in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
- 5-Fluoroquinoline-8-sulfonyl chloride
- 8-Fluoroquinoline-5-sulfonyl chloride
- 6-Methoxyquinoline-8-sulfonyl chloride
Comparison: 6-Fluoroquinoline-8-sulfonyl chloride is unique due to the specific positioning of the fluorine and sulfonyl chloride groups, which imparts distinct reactivity and biological activity compared to its analogs. For instance, the presence of the fluorine atom at the 6-position enhances its ability to interact with biological targets, making it a more potent inhibitor in certain biochemical applications .
Properties
IUPAC Name |
6-fluoroquinoline-8-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO2S/c10-15(13,14)8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZCFXPRLZWBPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)S(=O)(=O)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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